molecular formula C3H4N4O2 B13024925 5-Amino-2h-1,2,3-triazole-4-carboxylic acid CAS No. 20420-84-2

5-Amino-2h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13024925
CAS No.: 20420-84-2
M. Wt: 128.09 g/mol
InChI Key: FAZVMYLYCFJYAC-UHFFFAOYSA-N
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Description

5-Amino-2h-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that contains a triazole ring with an amino group at the 5-position and a carboxylic acid group at the 4-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2h-1,2,3-triazole-4-carboxylic acid typically involves the oxidative cyclization of arylhydrazonoacetamidines. This reaction is carried out under specific conditions to ensure the formation of the triazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, 5-amino-2h-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound has shown potential as an antifungal agent and is being investigated for its ability to inhibit certain enzymes. It is also used in the synthesis of purine nucleotide analogs, which have various therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-amino-2h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other key regions of the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2h-1,2,3-triazole-4-carboxylic acid is unique due to its specific arrangement of functional groups, which gives it distinct chemical reactivity and biological activity. Its ability to form various derivatives through simple chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

5-amino-2H-triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-2-1(3(8)9)5-7-6-2/h(H,8,9)(H3,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZVMYLYCFJYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299008
Record name 5-amino-2h-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20420-84-2
Record name NSC127456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-2h-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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